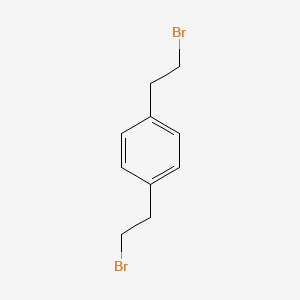

1,4-Bis(2-bromoethyl)benzene

Descripción

Significance in Contemporary Chemical Science

The contemporary significance of 1,4-bis(2-bromoethyl)benzene lies in its role as a key intermediate in various synthetic pathways. The two reactive bromoethyl groups are amenable to a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This reactivity is fundamental to its utility in constructing more complex molecular frameworks.

In the realm of polymer chemistry , this compound is utilized in the synthesis of specialized polymers. Its bifunctional nature enables it to act as a cross-linking agent or as a monomer in polymerization reactions, leading to materials with unique physical and chemical properties. For instance, it has been employed in the creation of cyclic polymers through bimolecular ring-closure strategies. rsc.org

Furthermore, this compound serves as a precursor in the synthesis of various organic compounds. Its derivatives have been explored for applications in materials science, including the development of functionalized pillararenes, which are important in supramolecular chemistry. smolecule.com The ability to undergo reactions such as reduction to form 1,4-diethylbenzene (B43851) and oxidation to yield 1,4-bis(2-bromoacetyl)benzene further highlights its synthetic versatility.

Evolution of Research Perspectives on Aryl Dibromoethyl Systems

The study of aryl dibromoethyl systems, and more broadly, aryl halides, has a long history in organic chemistry. Initially, research focused on understanding the fundamental reactivity of these compounds, particularly their participation in nucleophilic substitution and elimination reactions. The development of organometallic cross-coupling reactions, such as the Suzuki and Heck couplings, revolutionized the use of aryl halides, transforming them into powerful tools for carbon-carbon bond formation. smolecule.com

In recent decades, research has shifted towards leveraging the specific properties of aryl dibromoethyl systems for advanced applications. The focus has expanded from simple substitution reactions to their use in the precise construction of complex architectures. For example, the controlled polymerization initiated by benzyl (B1604629) halides and the synthesis of cyclophanes and conjugated polymers have become active areas of investigation. thieme-connect.com

The ability to selectively functionalize the aromatic core and the bromoethyl side chains has opened up new avenues in materials science and medicinal chemistry. Researchers are now exploring the use of these systems in creating materials with tailored electronic and optical properties, as well as in the synthesis of biologically active molecules. The evolution of analytical techniques has also played a crucial role, allowing for detailed characterization of the complex structures derived from these versatile building blocks.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂Br₂ | nih.gov |

| Molecular Weight | 292.01 g/mol | nih.gov |

| Appearance | Off-white crystalline solid | |

| Melting Point | 72-73 °C | |

| Boiling Point | 300.9 °C | |

| Density | 1.609 g/cm³ | |

| Flash Point | 155.7 °C | |

| Solubility | Soluble in organic solvents; hydrolyzes in water. | |

| CAS Number | 4542-72-7 | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-bis(2-bromoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVPRNNDJXCLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372758 | |

| Record name | 1,4-bis(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4542-72-7 | |

| Record name | 1,4-bis(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1,4 Bis 2 Bromoethyl Benzene

Advanced Synthetic Routes to 1,4-Bis(2-bromoethyl)benzene

The advanced synthetic routes to this compound are centered on the principles of regioselectivity, catalytic efficiency, and the optimization of reaction parameters to ensure the desired product is obtained with minimal byproducts.

Regioselective Bromination Techniques

Regioselectivity is a critical aspect of synthesizing this compound, particularly when starting from 1,4-diethylbenzene (B43851). The goal is to selectively brominate the benzylic position of the ethyl side chains.

One of the most effective methods for achieving this is through radical substitution using N-bromosuccinimide (NBS). jove.comrsc.orglibretexts.org This technique is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. jove.comjove.com The reaction is typically initiated by a radical initiator or light. jove.compearson.com Halogenation of ethylbenzene (B125841) has been shown to give the 1-bromoethylbenzene as the major product. jove.compearson.com

Another approach involves the conversion of 1,4-bis(2-hydroxyethyl)benzene (B1588559) to the target compound. This is often achieved through a nucleophilic substitution reaction, where the hydroxyl groups are replaced by bromine atoms. Reagents such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide can be employed for this transformation. rsc.org

Catalytic Systems for Enhanced Synthesis

The choice of catalytic system is pivotal in enhancing the efficiency and selectivity of the synthesis of this compound.

In the case of radical bromination of 1,4-diethylbenzene, radical initiators are commonly used. jove.com Benzoyl peroxide and azobisisobutyronitrile (AIBN) are frequently employed to initiate the reaction with NBS. rsc.orggoogle.com Light, particularly with a wavelength of around 390 nm, can also serve as an effective initiator for the bromination reaction. google.com

For the synthesis from 1,4-bis(2-hydroxyethyl)benzene, while not a catalytic reaction in the traditional sense, the reagents used play a crucial role in facilitating the conversion. The use of triphenylphosphine in conjunction with carbon tetrabromide is an effective system for the bromination of alcohols. rsc.org

The use of certain solid acid catalysts has also been explored for the regioselective bromination of alkylbenzenes, although their direct application to 1,4-diethylbenzene for side-chain bromination is less common. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing the formation of undesirable byproducts.

For the radical bromination of 1,4-diethylbenzene with NBS, the choice of solvent is critical. Non-polar solvents are generally preferred for side-chain bromination to avoid competing ionic reactions on the aromatic ring. thieme-connect.de Carbon tetrachloride has been traditionally used, though safer alternatives like cyclohexane (B81311) and acetonitrile (B52724) are also effective. rsc.orggoogle.com The reaction temperature is typically maintained at reflux to ensure the reaction proceeds at a reasonable rate. rsc.org A specific protocol involves reacting 1,4-diethylbenzene with NBS and benzoyl peroxide in carbon tetrachloride at reflux for several hours. rsc.org

When synthesizing from 1,4-bis(2-hydroxyethyl)benzene, the reaction with triphenylphosphine and carbon tetrabromide is often carried out in a dry solvent like acetonitrile at a controlled temperature, starting at 0°C and then warming to room temperature. rsc.org The stoichiometry of the reagents is also a key parameter to control for complete conversion.

Table 1: Optimization of Reaction Conditions for the Synthesis of 1,4-Bis(1-bromoethyl)benzene from 1,4-Diethylbenzene

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of bromine, favoring radical substitution over electrophilic addition to the ring. |

| Initiator | Benzoyl Peroxide or AIBN | Generates radicals to initiate the chain reaction. |

| Solvent | Carbon Tetrachloride (CCl₄) or Cyclohexane | Non-polar solvents that favor radical reactions and minimize side reactions on the aromatic ring. |

| Temperature | Reflux | Provides the necessary energy to initiate and sustain the radical chain reaction. |

Scalable Production Methods for Research and Industrial Application

The development of scalable production methods for this compound is crucial for its application in both academic research and industrial settings.

For the radical bromination of dialkyl aromatic hydrocarbons, processes suitable for industrial production have been developed. One such method involves the reaction of a dimethyl aromatic hydrocarbon with N-bromosuccinimide in an organic solvent under light irradiation (wavelength ≥ 250 nm). google.com This method is reported to produce the bis(bromomethyl) aromatic hydrocarbon in high purity and yield, potentially reducing the need for extensive purification steps. google.com Although this example uses a dimethyl aromatic hydrocarbon, the principle can be adapted for diethylbenzene.

The use of continuous flow reactors is another strategy for scaling up the synthesis of related bromo-organic compounds. Continuous flow processes offer better control over reaction parameters such as temperature and residence time, leading to enhanced safety, reproducibility, and scalability compared to traditional batch processes. This approach could be applied to the synthesis of this compound to improve efficiency and safety on an industrial scale.

Table 2: Comparison of Synthetic Routes for this compound

| Starting Material | Reagents | Key Advantages | Key Challenges |

| 1,4-Diethylbenzene | NBS, Benzoyl Peroxide/AIBN | High regioselectivity for benzylic position. | Potential for over-bromination; use of hazardous solvents. |

| 1,4-Bis(2-hydroxyethyl)benzene | PPh₃, CBr₄ or PBr₃ | Direct conversion of a common diol. | Stoichiometric use of reagents; potential for side reactions. |

Chemical Reactivity and Mechanistic Investigations of 1,4 Bis 2 Bromoethyl Benzene

Nucleophilic Substitution Pathways Involving Bromoethyl Groups

The presence of bromine atoms, which are effective leaving groups, makes the ethyl chains of 1,4-bis(2-bromoethyl)benzene susceptible to nucleophilic substitution reactions. bloomtechz.com This reactivity is a cornerstone of its utility in constructing more complex molecules. The reactions can proceed via either an S(_N)1 or S(_N)2 mechanism, with the S(_N)2 pathway being more common for this primary alkyl halide. bloomtechz.com

A variety of nucleophiles can displace the bromide ions, leading to a diverse range of derivatives. For instance, reaction with secondary amines in the presence of a base like potassium carbonate yields bis-tertiary amines. nih.gov Similarly, treatment with thiourea (B124793) in ethanol (B145695) results in the formation of S,S′-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide. nih.gov The reaction with selenourea (B1239437) proceeds in a similar fashion to produce the corresponding isoselenourea derivative. nih.gov These reactions are typically carried out by heating the reactants to reflux. nih.gov

The bromoethyl groups can also be converted to other functionalities. For example, reaction with sodium azide (B81097) can furnish the corresponding diazide, which can be used in subsequent "click" chemistry reactions without isolation. nih.gov This highlights the compound's role as a precursor to versatile intermediates.

The table below summarizes some of the nucleophilic substitution reactions of this compound.

| Nucleophile | Reagent(s) | Product | Reference(s) |

| Secondary Amines | K₂CO₃, Acetonitrile (B52724) | Bis-tertiary amines | nih.gov |

| Thiourea | Ethanol | S,S′-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide | nih.gov |

| Selenourea | Ethanol | Se,Se′-1,4-phenylene-bis(1,2-ethanediyl)bis-isoselenourea dihydrobromide | nih.gov |

| Sodium Azide | Not specified in abstract | 1,4-Bis(2-azidoethyl)benzene | nih.gov |

Electrophilic Aromatic Substitution on the Benzene (B151609) Core

While the primary reactivity of this compound lies in its bromoethyl groups, the benzene ring can undergo electrophilic aromatic substitution. The two ethyl groups are ortho-, para-directing activators. However, the presence of the bromine atoms on the ethyl chains can have a deactivating effect on the ring due to their electron-withdrawing nature.

Reactions such as nitration and halogenation can introduce additional functional groups onto the aromatic ring. For instance, nitration of a similar compound, 1,4-dimethyl-2-nitrobenzene, followed by bromination with N-bromosuccinimide (NBS), yields 1,4-bis(bromomethyl)-2-nitrobenzene, indicating that substitution on the ring is possible. rsc.org The conditions for these reactions, such as the choice of catalyst and temperature, are crucial for achieving the desired substitution pattern and avoiding side reactions. For example, the halogenation of benzene derivatives typically requires a Lewis acid catalyst like aluminum chloride or iron. libretexts.org

Radical Chemistry and Polymerization Initiation Mechanisms

This compound can serve as a difunctional initiator in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). cmu.edumdpi.com ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. mdpi.comacs.org

In an ATRP process, the bromoethyl groups of this compound can be reversibly activated by a transition metal catalyst, typically a copper(I) complex, to generate radicals that initiate polymerization. cmu.edu This "living" nature of ATRP allows for the creation of complex polymer architectures such as block copolymers. cmu.eduresearchgate.net The efficiency of initiation and the control over the polymerization are influenced by factors such as the choice of catalyst, solvent, and temperature. acs.org For example, using α,α′-dibromo-p-xylene as a difunctional initiator with a CuBr/bpy catalyst system has been successful in the ATRP of 4-acetoxystyrene. cmu.edu

The general mechanism for ATRP involves a reversible redox process where the transition metal complex reversibly abstracts the bromine atom from the initiator, creating a propagating radical and the oxidized metal complex. acs.org This equilibrium is key to maintaining a low concentration of active radicals, which minimizes termination reactions. cmu.edu

Coupling Reactions for Complex Molecular Architectures

The bromoethyl groups of this compound are suitable for various cross-coupling reactions, enabling the construction of intricate molecular structures. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

One prominent example is the synthesis of [2.2]cyclophanes. While direct coupling of bis(bromomethyl)benzenes can lead to low yields, lanthanoid-mediated coupling has been shown to be more effective. oup.com For instance, reacting 1,4-bis(bromomethyl)benzene (B118104) with low-valent samarium iodide can produce [2.2]paracyclophane. oup.com

Furthermore, the bromoethyl functionality can be transformed into other groups that are amenable to different coupling reactions. For example, after conversion to a vinyl group, the molecule can participate in Heck coupling reactions. rsc.orgambeed.com Similarly, conversion to an alkyne would allow for Sonogashira coupling. wikipedia.orgorganic-chemistry.org These palladium-catalyzed reactions are powerful tools for creating complex conjugated systems. rsc.orgwikipedia.org The Sonogashira reaction, for instance, couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. wikipedia.org

The table below provides an overview of potential coupling reactions.

| Coupling Reaction Type | General Reactants | Catalyst System | Potential Product Type | Reference(s) |

| Lanthanoid-mediated Coupling | 1,4-Bis(bromomethyl)benzene | SmI₂ | [2.2]Paracyclophane | oup.com |

| Heck Coupling (after modification) | Aryl halide, alkene | Palladium catalyst | Stilbene derivatives | rsc.orgambeed.com |

| Sonogashira Coupling (after modification) | Terminal alkyne, aryl/vinyl halide | Palladium catalyst, Copper co-catalyst | Aryl alkynes | wikipedia.orgorganic-chemistry.org |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the reaction mechanisms and transition states involving molecules like this compound. These studies can predict the regio- and stereoselectivity of reactions and help in understanding the stability of different isomers and conformers. acs.orgresearchgate.net

For example, DFT calculations can be employed to study the transition states of nucleophilic substitution reactions, helping to determine whether a reaction will proceed via an S(_N)1 or S(_N)2 mechanism under specific conditions. Such calculations have been used to investigate the reactivity of similar bromo-substituted aromatic compounds. researchgate.net

In the context of polymerization, computational studies can elucidate the energetics of the activation and deactivation steps in ATRP, providing a deeper understanding of the factors that control the polymerization rate and dispersity. Furthermore, DFT can be used to model the structures of complex molecules derived from this compound, such as cyclophanes, and to predict their preferred conformations and electronic properties. researchgate.net

Applications of 1,4 Bis 2 Bromoethyl Benzene in Advanced Materials Science

Role as a Monomer in Polymer Synthesis

1,4-Bis(2-bromoethyl)benzene is recognized as a potential monomer for the synthesis of specialty polymers. The two terminal bromine atoms serve as reactive sites for polymerization reactions. The reactivity of the bromoethyl groups, particularly in SN2 reactions, allows for the formation of new carbon-carbon or carbon-heteroatom bonds, leading to the construction of polymer chains. However, it is noteworthy that its structural isomer, 1,4-bis(bromomethyl)benzene (B118104), is more frequently cited in the literature for polymer synthesis due to the higher reactivity of benzylic bromides compared to the bromoethyl groups of the title compound.

Theoretically, this compound can be utilized as a monomer in step-growth polymerization to form linear polymers. For instance, reaction with a dithiocompound could yield a poly(phenylene-alkylene-sulfide). However, specific, documented examples in peer-reviewed literature detailing the synthesis of well-defined linear or block copolymers directly from this compound are scarce. Much of the research in this area focuses on related compounds, such as the synthesis of poly(p-phenylene vinylene) (PPV) derivatives from various bromomethyl-functionalized monomers. rsc.orgsigmaaldrich.com

The presence of two reactive bromoethyl groups makes this compound a suitable candidate for a cross-linking agent. In this role, it can be introduced into a pre-polymerized mixture to create covalent bonds between existing polymer chains, thereby forming a three-dimensional network. This process enhances the thermal stability and mechanical properties of the resulting material. A patent for cross-linking agents mentions (2-bromoethyl)-substituted benzenes as a class of compounds suitable for this purpose, although it does not provide specific examples of its application. google.com The development of porous organic polymers often utilizes the more reactive 1,4-bis(bromomethyl)benzene as a monomer to create highly cross-linked structures. mdpi.com

The bromoethyl groups of this compound are amenable to nucleophilic substitution, which suggests its potential as a precursor for functionalized materials. smolecule.com After incorporation into a polymer backbone, the bromine atoms could be replaced with various functional groups to tailor the polymer's properties for specific applications. For example, substitution with amines, azides, or thiols could introduce new functionalities. While the synthesis of functional polymers via techniques like Atom Transfer Radical Polymerization (ATRP) using functional initiators is a well-established field, specific studies that utilize a polymer derived from this compound as the starting point for post-polymerization functionalization are not prominently featured in the available literature. cmu.eduresearchgate.net

Development of Cross-linked Polymeric Networks

Supramolecular Chemistry and Self-Assembly Processes

A notable application of this compound is in the field of supramolecular chemistry, where it has been used to construct novel coordination networks through self-assembly processes. Research has demonstrated that reacting this compound with antimony trichloride (B1173362) (SbCl₃) results in the formation of a two-dimensional supramolecular network. researchgate.net

In this network, the assembly is not driven by strong covalent bonds but by a combination of weaker secondary bonding interactions (SBIs). researchgate.net These interactions include those between the antimony center and the bromine and chlorine atoms (Sb···Br and Sb···Cl), as well as an interaction between the antimony atom and the electron cloud of the benzene (B151609) ring (Sb-π interaction). researchgate.net This self-assembly process leads to a crystalline solid with a higher melting point than antimony trichloride itself, indicating the formation of a stable, organized supramolecular structure. researchgate.net

Table 1: Supramolecular Network from this compound and SbCl₃

| Component | Role | Stabilizing Interactions | Resulting Structure |

|---|---|---|---|

| This compound | Organic Ligand | Sb-π, Sb···Br | 2D Supramolecular Network researchgate.net |

This research provides a clear example of how the specific electronic and steric properties of this compound can be exploited to direct the formation of complex, non-covalently bonded material architectures. researchgate.net

Framework Materials Development (e.g., MOFs, COFs)

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. MOFs use metal nodes and organic linkers, while COFs are made entirely from organic components. rsc.orgunibo.it The synthesis of these materials relies on specific linker molecules, which typically contain functional groups like carboxylic acids or amines to coordinate with the nodes.

Despite the bifunctional nature of this compound, there is no significant evidence in the surveyed scientific literature of its use as a primary linker for the direct synthesis of MOFs or COFs. The construction of these frameworks typically employs linkers such as dicarboxylic acids, nitrogen-based heterocyclic compounds, or molecules with more reactive functional groups like boronic acids. unibo.itrsc.orgbeilstein-journals.org While related brominated compounds, particularly 1,4-bis(bromomethyl)benzene, have been used to synthesize porous organic polymers or to functionalize frameworks post-synthesis, the direct application of this compound in the de novo synthesis of MOFs or COFs is not a documented area of research. mdpi.comrsc.org

Contributions of 1,4 Bis 2 Bromoethyl Benzene to Organic Synthesis and Chemical Transformations

Building Block for Multifunctional Organic Compounds

The primary utility of 1,4-bis(2-bromoethyl)benzene lies in its role as a foundational building block for larger, multifunctional molecules. The two bromoethyl groups can react with a variety of nucleophiles, allowing for the symmetrical introduction of new functional groups. This capability has been exploited to create extended structures such as supramolecular coordination networks.

A notable example is the reaction of this compound with antimony trichloride (B1173362) (SbCl₃). This reaction does not result in a simple substitution but rather in the self-assembly of a complex organometallic network. researchgate.netacs.org The resulting two-dimensional supramolecular structure is held together by a combination of weak intermolecular forces, including Sb···Br, Sb···Cl, and Sb-π interactions. researchgate.net This demonstrates the compound's ability to orchestrate the formation of ordered, high-dimensional structures, transforming a simple organic dihalide into a complex, multifunctional coordination network. researchgate.net The formation of these stable networks highlights the compound's utility beyond simple substitution reactions, extending its application into the realm of materials science and supramolecular chemistry. researchgate.net

Table 1: Synthesis of a Supramolecular Coordination Network

| Reactant 1 | Reactant 2 | Resulting Product | Key Interactions | Reference |

| This compound | Antimony trichloride (SbCl₃) | 2D Supramolecular Coordination Network (2·2SbCl₃) | Sb···Cl, Sb···Br, Sb-π | researchgate.net |

Intermediate in the Synthesis of Heterocyclic Systems

The geometry of this compound, with its two reactive arms, makes it an ideal precursor for the synthesis of macrocycles, including a class of strained heterocyclic compounds known as cyclophanes. These molecules, which feature a bridged aromatic ring, are of significant interest in host-guest chemistry and materials science.

Research has shown that related structures, such as 2-bromo-1,4-bis(2-bromoethyl)benzene, are effective in synthesizing sulfur-containing heterocycles. In one such synthesis, the di-bromo compound is reacted with potassium thioacetate (B1230152), where the thioacetate anion displaces the bromine atoms to form a dithioacetate intermediate. amazonaws.com This intermediate can then be used to construct larger rings. A more direct approach to forming a cyclophane involves a high-dilution reaction between a dihalide and a dithiol. Following this principle, a dithia-cyclophane was synthesized by reacting 2-bromo-1,4-bis(bromomethyl)benzene (B3064766) with a dithiol under basic conditions. amazonaws.com The resulting dithia-cyclophane can be further modified, for example, by oxidation with hydrogen peroxide to yield the corresponding bis-sulfone-cyclophane. amazonaws.com These transformations showcase how the bromoethyl functionality serves as a handle for forming carbon-sulfur bonds, leading directly to the construction of complex heterocyclic ring systems.

Table 2: Selected Reactions in Heterocycle Synthesis

| Starting Material | Reagents | Product | Class of Compound | Reference |

| 2-bromo-1,4-bis(2-bromoethyl)benzene | Potassium thioacetate (KSAc), THF | S,S'-[(2-bromo-1,4-phenylene)bis(ethane-2,1-diyl)] diethanethioate | Thioester Intermediate | amazonaws.com |

| Dithia-cyclophane | Hydrogen peroxide (H₂O₂), Acetic acid | Bis-sulfone-cyclophane | Sulfone Heterocycle | amazonaws.com |

Enabling Reagent in Cascade and Tandem Reactions

Cascade and tandem reactions are highly efficient synthetic strategies where a series of bond-forming events occur sequentially in a single pot without the isolation of intermediates. These processes allow for the rapid construction of molecular complexity from simple starting materials. A bifunctional reagent like this compound is, in principle, a suitable candidate for initiating such reaction sequences. Its two reactive sites could potentially engage in a series of intramolecular or intermolecular reactions to quickly build complex polycyclic or polymeric structures.

However, based on a review of available scientific literature, specific and explicit examples of this compound being used as a key enabling reagent in cascade or tandem reactions are not prominently documented. While its structure is amenable to such synthetic designs, further research is required to explore and develop its potential in this advanced area of chemical synthesis.

Spectroscopic and Structural Characterization Techniques in Research on 1,4 Bis 2 Bromoethyl Benzene

Elucidation of Molecular Structure through Advanced Spectroscopic Methods

The molecular structure of 1,4-bis(2-bromoethyl)benzene (C₁₀H₁₂Br₂) is routinely confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While comprehensive spectral data sets are not always published in primary literature, the compound's use as a precursor in synthetic chemistry indicates its structure is well-established. researchgate.netacs.org For instance, its reaction with antimony trichloride (B1173362) (SbCl₃) to form supramolecular coordination networks has been studied, underscoring its role as a defined building block. researchgate.netacs.org

The expected spectroscopic characteristics are as follows:

¹H NMR Spectroscopy: The proton NMR spectrum would feature distinct signals corresponding to the aromatic and aliphatic protons. The benzene (B151609) ring protons would appear as a singlet or a complex AA'BB' system in the aromatic region (typically δ 7.0-7.5 ppm). The ethyl side chains would produce two triplets: one for the methylene (B1212753) group adjacent to the benzene ring (Ar-CH₂-) and another for the methylene group bonded to the bromine atom (-CH₂-Br).

¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons (two signals due to symmetry) and two distinct signals for the aliphatic carbons of the ethyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to aromatic C-H stretching, C=C stretching within the benzene ring, and aliphatic C-H stretching. A key feature would be the C-Br stretching vibration, typically observed in the 550-680 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks at m/z values corresponding to the different isotopic combinations (e.g., [M]⁺, [M+2]⁺, and [M+4]⁺).

Crystallographic Analysis for Solid-State Characterization

While a crystal structure for pure this compound is not prominently available in crystallographic databases, its solid-state structure has been meticulously characterized as a co-crystal with antimony trichloride (SbCl₃). researchgate.netacs.org Research into supramolecular organization has detailed the structure of This compound·2SbCl₃ , which forms a two-dimensional coordination network. researchgate.netacs.org This analysis provides invaluable insight into the molecule's conformation and intermolecular interactions.

In this co-crystal, the this compound molecule acts as a ligand, with the structure being stabilized by a network of secondary bonding interactions, including Sb···Cl, Sb···Br, and Sb-π interactions. researchgate.netacs.org The analysis confirms the connectivity and the extended conformation of the organic molecule within a highly organized supramolecular assembly. The crystallographic data for this co-crystal have been determined by single-crystal X-ray diffraction.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂Br₂·2(SbCl₃) |

| Formula Weight | 748.44 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.463(3) |

| b (Å) | 15.890(4) |

| c (Å) | 12.571(3) |

| α (°) | 90 |

| β (°) | 91.954(6) |

| γ (°) | 90 |

| Volume (ų) | 1889.0(8) |

| Z (Formula units per cell) | 4 |

Emerging Research Frontiers and Future Directions for 1,4 Bis 2 Bromoethyl Benzene

Exploration of Novel Reactivity and Catalysis

The two primary alkyl bromide functionalities of 1,4-bis(2-bromoethyl)benzene are key to its utility, primarily in nucleophilic substitution reactions that allow for the introduction of diverse functional groups. This reactivity is being harnessed in increasingly sophisticated ways, moving beyond simple intermediate synthesis to the creation of complex, functional architectures.

A significant area of exploration is in supramolecular chemistry. Research has demonstrated that this compound can react with antimony trichloride (B1173362) (SbCl₃) to self-assemble into a novel two-dimensional supramolecular coordination network. researchgate.net Unlike typical covalent bond formation, this network is stabilized by a combination of weaker secondary bonding interactions (SBIs), including Sb···Cl, Sb···Br, and Sb-π interactions. researchgate.net This demonstrates a higher-order reactivity, where the compound acts as a rigid linker to direct the formation of extended, organized solid-state structures with potentially unique material properties.

| Interaction Type | Description | Significance |

|---|---|---|

| Sb···Cl | Interaction between the antimony center of one unit and a chlorine atom of an adjacent SbCl₃ unit. | These collective interactions stabilize the two-dimensional network, leading to a material with a higher melting point than pure SbCl₃. |

| Sb···Br | Interaction between the antimony center and a bromine atom from the this compound linker. | |

| Sb-π | Interaction between the antimony center and the electron cloud of the benzene (B151609) ring. |

In the realm of polymer science, this compound is utilized as a key cross-linking agent or monomer to synthesize specialty polymers. For example, it has been used in a Friedel-Crafts allylation reaction with a triazine-thiophene monomer and an iron(III) chloride catalyst to produce a fully conjugated porous organic scaffold (Tt-POP-2). mdpi.com This material exhibits significant potential for applications in gas capture and storage. mdpi.com The ethyl spacer in this compound, compared to the methyl spacer in its more common analogue, provides greater conformational flexibility, which can be crucial in tuning the final properties of the resulting polymers.

Integration into Bio-related Research and Biomaterials

The structural motifs present in this compound are proving valuable in the development of new biologically active compounds. The phenylethyl group is a common feature in many bioactive molecules, and the bifunctional nature of this compound allows for its incorporation into structures that can interact with biological targets.

Research has shown that derivatives synthesized from this compound can exhibit potent antimicrobial properties. Specifically, it has been used as a precursor to create β-peptidomimetics, which are molecules that mimic natural peptides. These synthetic peptidomimetics have demonstrated significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with promising minimal inhibitory concentrations (MICs). The bifunctional nature of the parent molecule allows for the synthesis of dimeric or oligomeric structures, which can enhance binding affinity and biological efficacy.

| Bacterial Strain | Minimal Inhibitory Concentration (MIC) Range | Significance |

|---|---|---|

| Staphylococcus aureus | 2.1 to 7.2 μM | Demonstrates potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new classes of antibiotics. |

| Escherichia coli |

Beyond direct therapeutic applications, the compound is also used in various biochemical assays. Its ability to form stable complexes with biological molecules facilitates the study of enzyme mechanisms and interactions, serving as a molecular probe.

Sustainable Synthesis and Application Development

As the chemical industry moves towards greener and more sustainable practices, research is focusing on both the eco-friendly synthesis of this compound and its use in sustainable technologies.

Traditional synthesis often involves the bromination of 1,4-diethylbenzene (B43851) with reagents like N-bromosuccinimide (NBS), which can be effective but generates stoichiometric waste. A more sustainable approach is the anti-Markovnikov hydrobromination of 1,4-divinylbenzene. This method, often initiated by radicals, involves the addition of hydrogen bromide across the vinyl groups, offering higher atom economy and avoiding the use of harsher brominating agents.

The development of sustainable applications for this compound is a key research frontier. A notable example is its use in creating materials for carbon dioxide (CO₂) capture, a critical technology for mitigating climate change. As mentioned previously, the compound has been used to synthesize a triazine-thiophene based porous organic polymer (Tt-POP-2). mdpi.com This material displays a promising CO₂ uptake capacity, demonstrating how this compound can be a building block for functional materials that address environmental challenges.

| Material | CO₂ Uptake at 273 K and 1 bar | Monomers |

|---|---|---|

| Tt-POP-2 | 1.79 mmol g⁻¹ | Triazine-thiophene monomer and this compound |

The ongoing research into the novel reactivity, bio-applications, and sustainable development of this compound underscores its growing importance. As scientists continue to explore its potential, this versatile compound is poised to play an increasingly significant role in the creation of advanced materials and functional molecules for the future.

Q & A

Q. Q1: What are the critical parameters for optimizing the synthesis of 1,4-Bis(2-bromoethyl)benzene to minimize byproducts?

Methodological Answer : The synthesis typically involves bromination of 1,4-diethylbenzene using reagents like under radical initiation. Key parameters include:

- Temperature : Maintain 80–100°C to balance reaction rate and selectivity .

- Solvent choice : Use non-polar solvents (e.g., ) to stabilize bromine radicals and reduce side reactions.

- Catalyst : AIBN (azobisisobutyronitrile) as a radical initiator at 1–2 mol% concentration.

- Purification : Column chromatography with silica gel and hexane/ethyl acetate (9:1) to isolate the product.

Q. Q2: How should researchers safely handle this compound given its reactivity and toxicity?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid water to prevent hydrolysis .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (argon or nitrogen) to prevent degradation.

Advanced Research Questions

Q. Q3: What computational methods are recommended to predict the electronic properties and reactivity of this compound?

Methodological Answer :

- Software : Gaussian 03 or ORCA for DFT (Density Functional Theory) calculations. Use the MP2/6-31G basis set for accurate dipole moments and polarizability .

- Key Properties :

- HOMO-LUMO Gap : Predicts charge transfer behavior.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction planning.

- Validation : Compare computed shifts with experimental data (e.g., δ 3.4–3.8 ppm for ) .

Q. Q4: How can researchers resolve contradictions in reported physical properties (e.g., boiling point)?

Methodological Answer : Discrepancies in literature (e.g., boiling point ranges from 220–221°C vs. 300.9°C ) arise from differences in purity or measurement conditions. To resolve:

Replicate Experiments : Purify the compound via vacuum distillation () and measure using calibrated equipment.

Cross-Reference : Consult multiple databases (e.g., PubChem, NIST) and prioritize peer-reviewed sources .

Q. Q5: What advanced analytical techniques are suitable for characterizing metal-ion interactions with this compound?

Methodological Answer :

Q. Q6: How can the photochemical stability of this compound be evaluated under UV light?

Methodological Answer :

Q. Q7: How to address discrepancies between computational predictions and experimental spectroscopic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.